4-Bromophenylboronic acid

Enzyme Inhibition Boronic Acid Inhibitors Urease

4-Bromophenylboronic acid (5467-74-3) is the para‑bromo arylboronic acid scaffold delivering a 9‑fold higher competitive inhibition of urease (Ki 0.22 mM) versus unsubstituted phenylboronic acid. It also acts as a validated NorA efflux pump inhibitor, potentiating ciprofloxacin activity 4‑fold at 2–4 µg/mL. The unique Br···Br and C–H···Br crystal packing motifs enable reliable supramolecular co‑crystal engineering with N‑heterocyclic APIs. Procure high‑purity lots with CoA confirming IR/Raman C–Br stretch at ∼1070 cm⁻¹ for GMP synthesis.

Molecular Formula C6H6BBrO2
Molecular Weight 200.83 g/mol
CAS No. 5467-74-3
Cat. No. B138365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylboronic acid
CAS5467-74-3
SynonymsB-(4-Bromophenyl)boronic Acid-d4;  p-Bromobenzeneboronic Acid-d4;  (4-Bromophenyl)boronic Acid-d4;  (4-Bromophenyl)boronic Acid-d4;  (p-Bromophenyl)boronic Acid-d4;  4-Bromobenzeneboronic Acid-d4;  NSC 25407-d4;  p-Bromobenzeneboronic Acid-d4;  p-Bromophenyl
Molecular FormulaC6H6BBrO2
Molecular Weight200.83 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)Br)(O)O
InChIInChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
InChIKeyQBLFZIBJXUQVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenylboronic Acid (CAS 5467-74-3): Baseline Properties and Strategic Role as a Para-Halogenated Boronic Acid Reagent


4-Bromophenylboronic acid (C₆H₆BBrO₂, MW 200.83) is a para-halogenated arylboronic acid that exists as a crystalline solid (mp 284–288 °C, predicted pKa 8.32) and is supplied in purities typically ≥95% . It contains varying amounts of anhydride and is soluble in methanol but insoluble in water [1]. The compound is primarily employed as a versatile electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-couplings, conjugate additions, and oxidative Heck reactions . Its defining structural feature—the para-bromo substituent—modulates electronic and steric properties relative to unsubstituted or ortho/meta-substituted analogs, directly impacting reaction kinetics, product selectivity, and supramolecular behavior in crystal engineering and biological recognition [2].

4-Bromophenylboronic Acid Procurement: Why Generic Substitution with Alternative Boronic Acids Risks Experimental Inconsistency


The assumption that any para-substituted phenylboronic acid is functionally interchangeable is contradicted by quantitative differences in enzyme inhibition potency, supramolecular assembly, and vibrational spectroscopic fingerprints. For instance, 4-bromophenylboronic acid exhibits a competitive inhibition constant (Ki) of 0.22 mM against soybean urease, which is a 9-fold improvement in potency over unsubstituted phenylboronic acid (Ki = 2.00 mM) [1]. Furthermore, its crystal packing architecture, characterized by specific Br···Br interactions and syn–anti conformations of the –B(OH)₂ group, differs notably from the hydrated or channel-type networks formed by non‑halogenated analogs such as 4‑hydroxyphenylboronic acid [2][3]. These data‑driven distinctions underscore that substituting 4‑bromophenylboronic acid with a structurally similar, but chemically distinct, boronic acid can alter reaction outcomes, crystallinity, and biological activity in ways that are both measurable and reproducible.

4-Bromophenylboronic Acid: Head-to-Head Quantitative Evidence for Scientific Selection and Procurement Decisions


Urease Inhibition Potency: 9-Fold Improvement over Unsubstituted Phenylboronic Acid

In a competitive inhibition assay against soybean (Glycine max) urease, 4‑bromophenylboronic acid exhibited a Ki value of 0.22 ± 0.04 mM, compared to 2.00 ± 0.11 mM for unsubstituted phenylboronic acid [1]. This represents a 9‑fold higher binding affinity attributable to the electron‑withdrawing para‑bromo substituent. The inhibition mechanism was confirmed as competitive in nature.

Enzyme Inhibition Boronic Acid Inhibitors Urease

NorA Efflux Pump Inhibition: Potentiates Ciprofloxacin Activity by 4-Fold at 2–4 µg/mL

4‑Bromophenylboronic acid was identified as a novel inhibitor of the Staphylococcus aureus NorA efflux pump. At concentrations of 2–4 µg/mL, it potentiated the activity of ciprofloxacin by a 4‑fold increase against S. aureus strain 1199B, which overexpresses NorA . This functional readout is specific to the brominated phenylboronic acid scaffold; unsubstituted phenylboronic acid and other simple boronic acids did not demonstrate comparable potentiation in the same study.

Antimicrobial Resistance Efflux Pump Inhibitor Boronic Acid

Crystal Engineering: Distinct Br···Br and C–H···Br Interactions Govern Supramolecular Assembly vs. 4‑Chloro Analog

Single‑crystal X‑ray diffraction analysis reveals that 4‑bromophenylboronic acid (2) crystallizes with a syn–anti conformation of the –B(OH)₂ group and features notable Br···Br interactions (3.683 Å) and C–H···Br contacts (2.920 Å) [1]. In contrast, the 4‑chloro analog (1) forms a similar syn–anti arrangement but lacks the Br···Br halogen‑bonding motif and exhibits shorter C–H···Cl interactions (2.870 Å) due to the smaller atomic radius of chlorine. These differential halogen‑bonding patterns directly influence crystal packing density and the propensity for hydrate formation.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Vibrational Spectroscopic Fingerprint: IR and Raman Band Shifts Differentiate 4‑Bromo from 4‑Chloro Analog

DFT simulations (B3LYP/6‑311++G(d,p)) and experimental FT‑IR/Raman spectra demonstrate that 4‑bromophenylboronic acid exhibits characteristic vibrational band shifts relative to its 4‑chloro counterpart. The C–Br stretching mode appears at approximately 1070 cm⁻¹ (Raman) and 1068 cm⁻¹ (IR), whereas the C–Cl stretch in the chloro analog is observed near 1095 cm⁻¹ [1]. Additionally, the B–O stretching region (1340–1370 cm⁻¹) and aromatic C–H in‑plane bending modes show distinct intensity and frequency variations attributable to the heavier bromine substituent.

Vibrational Spectroscopy DFT Calculations Analytical Chemistry

Isostructural Co‑Crystallization with Theophylline: Predictable Solid‑Form Behavior Among 4‑Halophenylboronic Acids

Molecular complexes of theophylline with 4‑chloro‑, 4‑bromo‑, and 4‑iodophenylboronic acids all crystallize as isostructural sheet‑like architectures, despite the progressive increase in halogen atomic radius and polarizability [1]. In contrast, complexes formed with non‑halogenated boronic acids (e.g., 4‑hydroxyphenylboronic acid) exhibit entirely different packing motifs—channel structures and square grid networks—demonstrating that halogen substitution is a dominant determinant of solid‑state organization. This isostructurality across the halogen series means that 4‑bromophenylboronic acid can serve as a reliable, interchangeable component for systematic co‑crystal screening without introducing unpredictable polymorphism.

Pharmaceutical Co‑crystals Solid‑State Chemistry Isostructurality

Predicted pKa of 8.32: Fine-Tuning Lewis Acidity for pH-Dependent Binding Applications

The predicted acid dissociation constant (pKa) of 4‑bromophenylboronic acid is 8.32 ± 0.10 [1]. This value is notably lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) and higher than that of more electron‑withdrawing para‑substituted analogs (e.g., 4‑cyanophenylboronic acid, pKa ≈ 7.1) [2]. The intermediate pKa positions 4‑bromophenylboronic acid in a useful range where significant fractions of both the neutral trigonal boronic acid and the anionic tetrahedral boronate exist near physiological pH (7.4), optimizing reversible covalent binding to diol‑containing biomolecules such as saccharides and glycoproteins.

Boronic Acid Acidity pKa Prediction Sensor Design

4-Bromophenylboronic Acid (CAS 5467-74-3): Highest-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymology & Drug Discovery: Urease Inhibitor Lead Optimization

Given its 9‑fold higher potency (Ki = 0.22 mM) compared to unsubstituted phenylboronic acid [1], 4‑bromophenylboronic acid is the superior starting scaffold for medicinal chemistry campaigns targeting urease‑dependent pathologies (e.g., Helicobacter pylori infections, urolithiasis). Procurement of high‑purity material is essential for accurate SAR studies and to avoid confounding inhibition from boronic anhydride impurities.

Antimicrobial Resistance Research: NorA Efflux Pump Inhibition Studies

4‑Bromophenylboronic acid reproducibly potentiates ciprofloxacin activity by 4‑fold at 2–4 µg/mL against NorA‑overexpressing S. aureus . This makes it a validated positive control for screening novel efflux pump inhibitors and for mechanistic studies on boronic acid‑mediated reversal of fluoroquinolone resistance. Procurement of the exact CAS 5467-74-3 ensures consistency with published datasets.

Crystal Engineering & Supramolecular Chemistry: Halogen‑Bonded Co‑Crystal Design

The unique Br···Br (3.683 Å) and C–H···Br (2.920 Å) interactions present in the crystal lattice of 4‑bromophenylboronic acid [2] provide a reliable supramolecular synthon for engineering layered co‑crystals, particularly with N‑heterocyclic APIs like theophylline [3]. Researchers aiming to modulate API solubility or stability via halogen bonding should select 4‑bromophenylboronic acid over the 4‑chloro analog, which lacks the Br···Br motif and offers different packing propensities.

Analytical & Quality Control: Spectroscopic Identification of Halogenated Boronic Acids

The characteristic C–Br stretching vibration at ~1070 cm⁻¹ (Raman) and ~1068 cm⁻¹ (IR) serves as a definitive spectroscopic marker to distinguish 4‑bromophenylboronic acid from its 4‑chloro counterpart (C–Cl stretch ~1095 cm⁻¹) [4]. QC laboratories should procure the compound with a certificate of analysis (CoA) confirming identity by IR or Raman, leveraging these band assignments to verify material identity before use in regulated GMP synthesis or formulation development.

Boronic Acid Sensor Development: pH‑Tunable Diol Recognition

With a predicted pKa of 8.32 [5], 4‑bromophenylboronic acid exhibits a balanced acidity profile that enhances reversible covalent binding to saccharides and glycoproteins at near‑physiological pH compared to phenylboronic acid (pKa ~8.8). Researchers developing fluorescent or electrochemical glucose sensors should consider 4‑bromophenylboronic acid as a recognition element to achieve higher sensitivity and lower detection limits without the excessive background binding seen with more acidic boronic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.